Chlorophenol red
Overview
Description
Chlorophenol red, also known as 3,3-Bis(3-chloro-4-hydroxyphenyl)-2,1λ6-benzoxathiole-1,1(3H)-dione, is a pH indicator dye that changes color from yellow to violet in the pH range of 5.4 to 6.8 . It is widely used in various scientific applications due to its distinct color change properties.
Mechanism of Action
Target of Action
Chlorophenol red primarily targets the pH levels in a solution . It is used as an optical transducer of acetyl cholinesterase inhibition by the analytes . It is also used to selectively determine chlorine dioxide in drinking water .
Mode of Action
This compound operates as a pH indicator, changing color based on the pH level of the solution it is in . The color change occurs due to the dissociation of H+ ions , which is influenced by the Hydronium ion concentration . The compound changes color from yellow to violet in the pH range 5.4 to 6.8 .
Biochemical Pathways
The dissociation mechanism of this compound is similar to that of phenolphthalein . The dissociation of hydroxyl and hydrogen atoms creates the dissociate scheme of this compound to change color from yellow to red . The compound can undergo oxidation, creating several phenolic intermediates .
Pharmacokinetics
Its solubility in 95% ethanol is 10 mg/ml , which may influence its absorption and distribution in the body.
Result of Action
The primary result of this compound’s action is a visible color change in response to pH levels . This makes it useful as a pH indicator in various applications, including diagnostic assays and hematology . It can also be used as a chromogenic label .
Action Environment
The action of this compound is influenced by the pH of its environment . Its ability to change color based on pH makes it a valuable tool for monitoring pH changes in various environments. It can also react with chlorine dioxide in drinking water, providing a means to measure the concentration of this compound .
Biochemical Analysis
Biochemical Properties
Chlorophenol red plays a significant role in biochemical reactions, particularly in the heat coagulation test of proteins. It adjusts the pH of the sample to the isoelectric point of albumin, facilitating the coagulation process . The compound interacts with proteins such as albumin and globulin, helping to detect their presence in samples. The interaction involves the breaking of peptide bonds in the protein molecules, leading to coagulation .
Cellular Effects
This compound influences various cellular processes by acting as a pH indicator. It can affect cell function by altering the pH environment, which in turn can impact cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to change color in response to pH variations makes it a valuable tool in studying cellular processes and their responses to different pH levels .
Molecular Mechanism
At the molecular level, this compound exerts its effects through its pH-sensitive properties. The compound undergoes a color change due to the dissociation of hydroxyl and hydrogen atoms, which alters its structure and optical properties . This mechanism allows this compound to act as an optical transducer in various biochemical assays, including the detection of acetyl cholinesterase inhibition .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is generally stable under standard laboratory conditions, but prolonged exposure to light and air can lead to degradation, affecting its pH-indicating properties. Long-term studies have shown that this compound maintains its functionality in both in vitro and in vivo experiments, although its effectiveness may diminish over extended periods .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively indicates pH changes without causing significant adverse effects. At high doses, this compound may exhibit toxic effects, including skin and eye irritation, and respiratory issues . It is crucial to determine the appropriate dosage to avoid these adverse effects while maintaining its efficacy as a pH indicator.
Metabolic Pathways
This compound is involved in metabolic pathways related to pH regulation and protein detection. The compound interacts with enzymes and cofactors that facilitate its role as a pH indicator. These interactions can influence metabolic flux and metabolite levels, particularly in assays involving protein coagulation and enzyme inhibition .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed based on its solubility and interaction with transporters and binding proteins. The compound’s localization and accumulation are influenced by its pH-sensitive properties, which determine its distribution in different cellular compartments .
Subcellular Localization
This compound’s subcellular localization is primarily determined by its pH sensitivity. The compound can be directed to specific compartments or organelles based on targeting signals and post-translational modifications. This localization affects its activity and function, making it a valuable tool in studying subcellular processes and pH regulation .
Preparation Methods
Synthetic Routes and Reaction Conditions: Chlorophenol red is synthesized through a multi-step process involving the reaction of chlorophenol with sulfonphthalein. The reaction typically involves the following steps:
Chlorination: Phenol is chlorinated to produce chlorophenol.
Sulfonation: Chlorophenol is then reacted with sulfur trioxide to introduce the sulfonic acid group.
Cyclization: The sulfonated chlorophenol undergoes cyclization to form the final product, this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Chlorophenol red undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various phenolic intermediates.
Reduction: It can also undergo reduction reactions under specific conditions.
Substitution: this compound can participate in substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Strong nucleophiles like sodium hydroxide are often employed.
Major Products: The major products formed from these reactions include various phenolic intermediates and substituted derivatives of this compound .
Scientific Research Applications
Chlorophenol red has a wide range of applications in scientific research, including:
Chemistry: Used as a pH indicator in titrations and other analytical procedures.
Biology: Employed in assays to detect enzyme activity, such as acetyl cholinesterase inhibition.
Medicine: Utilized in diagnostic assays to measure specific analytes in biological samples.
Industry: Applied in the selective determination of chlorine dioxide in drinking water.
Comparison with Similar Compounds
Phenolphthalein: Similar dissociation mechanism and used as a pH indicator.
Bromocresol Green: Another pH indicator with a different color change range.
Methyl Red: Used as a pH indicator with a distinct color change range.
Uniqueness: Chlorophenol red is unique due to its specific color change range (pH 5.4 to 6.8) and its ability to selectively determine chlorine dioxide in drinking water. Its electrochemical properties also make it suitable for use as a chromogenic label in various assays .
Properties
IUPAC Name |
2-chloro-4-[3-(3-chloro-4-hydroxyphenyl)-1,1-dioxo-2,1λ6-benzoxathiol-3-yl]phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12Cl2O5S/c20-14-9-11(5-7-16(14)22)19(12-6-8-17(23)15(21)10-12)13-3-1-2-4-18(13)27(24,25)26-19/h1-10,22-23H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWAABJGNHFGXSJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(OS2(=O)=O)(C3=CC(=C(C=C3)O)Cl)C4=CC(=C(C=C4)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12Cl2O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4063450 | |
Record name | Phenol, 4,4'-(1,1-dioxido-3H-2,1-benzoxathiol-3-ylidene)bis[2-chloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4063450 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
423.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Brown to dark reddish brown crystalline powder; [Acros Organics MSDS], Solid | |
Record name | Chlorophenol red | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/12946 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Record name | Chlorophenol red | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0036699 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
4430-20-0 | |
Record name | Chlorophenol red | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4430-20-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Chlorophenol red | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004430200 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | CHLOROPHENOL RED | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7828 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Phenol, 4,4'-(1,1-dioxido-3H-2,1-benzoxathiol-3-ylidene)bis[2-chloro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Phenol, 4,4'-(1,1-dioxido-3H-2,1-benzoxathiol-3-ylidene)bis[2-chloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4063450 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,4'-(3H-2,1-benzoxathiol-3-ylidene)bis[2-chlorophenol] S,S-dioxide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.382 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Chlorophenol red | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P3S5KH33EA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Chlorophenol red | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0036699 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
261 - 262 °C | |
Record name | Chlorophenol red | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0036699 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of Chlorophenol red?
A1: this compound has the molecular formula C19H12Cl2O5S and a molecular weight of 423.28 g/mol. []
Q2: What are the characteristic spectroscopic properties of this compound?
A2: this compound displays a yellow color in acidic solutions (pH < 4.8) and transitions to a red color in basic solutions (pH > 6.8) []. Spectrophotometric studies have revealed maximum absorbance wavelengths at 505 nm and 575 nm depending on the pH and the specific reaction environment. [, ]
Q3: How does this compound function as a pH indicator?
A3: this compound undergoes a structural change upon protonation or deprotonation. This change in electronic configuration alters its light absorption properties, resulting in a visible color shift. []
Q4: Can this compound be used for the quantitative determination of specific analytes?
A4: Yes, this compound has been employed in various spectrophotometric assays for the quantitative determination of analytes like chlorine dioxide, phosphate, and proteins. [, , ] For instance, it forms a complex with molybdophosphoric acid, allowing for the quantification of phosphate in water samples. []
Q5: How does the interaction between this compound and proteins enable protein quantification?
A5: The interaction between this compound and proteins like human serum albumin (HSA) leads to fluorescence quenching. This quenching phenomenon can be correlated with protein concentration, enabling quantification using fluorescence spectrophotometry. []
Q6: How is this compound utilized in β-galactosidase assays?
A6: this compound-β-D-galactopyranoside (CPRG), a derivative of this compound, serves as a chromogenic substrate for β-galactosidase. β-galactosidase cleaves CPRG, releasing this compound, which can be quantified spectrophotometrically to determine enzyme activity. [, ] This method offers high sensitivity for detecting β-galactosidase activity in transfected mammalian cells. [, ]
Q7: Are there any limitations associated with using this compound-based substrates in estrogen assays?
A7: Research indicates that this compound and its degradation product, this compound, exhibit intrinsic estrogenic activity. This activity may interfere with the accurate assessment of estrogenic effects of test compounds in yeast estrogen assays (YES). []
Q8: How does this compound perform in different solvent systems?
A8: this compound exhibits solubility in various solvents including water, ethanol, and chloroform. [, ] Its solubility and stability in different media are crucial considerations for specific applications.
Q9: What are the applications of this compound in materials science?
A9: this compound has been investigated as a chromophore in electro-optic polymers for applications in optical devices. When incorporated into photolime gel polymers, it exhibits electro-optic properties, demonstrating its potential in areas like optical modulation. [, ]
Q10: Can this compound be utilized for real-time monitoring applications?
A10: Yes, this compound has been explored for real-time monitoring of food freshness. Its pH-sensitive color change allows for its incorporation into on-pack indicators to visually assess the freshness of packaged meat. []
Q11: What analytical techniques are commonly employed for the detection and quantification of this compound?
A11: Spectrophotometry is widely used for quantifying this compound due to its distinct absorbance properties. Additionally, techniques like flow injection analysis (FIA) and high-performance liquid chromatography (HPLC) can be employed for separation and detection, particularly in complex matrices. [, ]
Q12: What factors are crucial for validating analytical methods involving this compound?
A12: Method validation should encompass parameters like accuracy, precision, linearity, sensitivity, specificity, and robustness to ensure reliable and reproducible results. [, ]
Q13: Are there any environmental concerns associated with this compound?
A13: While this compound is generally considered to have low toxicity, its release into the environment should be minimized. Appropriate waste management practices are crucial to mitigate any potential ecological impact. []
Q14: Are there any sustainable approaches to using and disposing of this compound?
A14: Exploring alternative indicators with lower environmental impact and optimizing reaction conditions to minimize this compound usage are steps towards sustainability. Additionally, developing efficient degradation methods or recycling strategies can contribute to responsible waste management. [, ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.